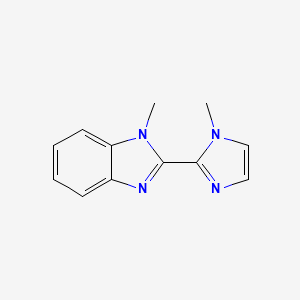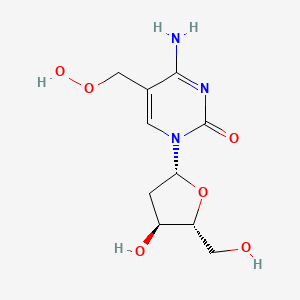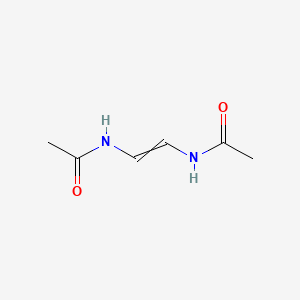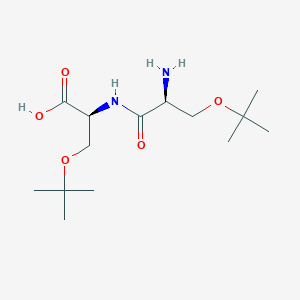
O-tert-Butyl-L-seryl-O-tert-butyl-L-serine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-tert-Butyl-L-seryl-O-tert-butyl-L-serine is a derivative of the amino acid serine. This compound is characterized by the presence of tert-butyl groups protecting the hydroxyl functionalities of the serine residues. These protective groups are often used in peptide synthesis to prevent unwanted side reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O-tert-Butyl-L-seryl-O-tert-butyl-L-serine typically involves the protection of the hydroxyl groups of serine with tert-butyl groups. One common method involves the use of tert-butyl esters. The process begins with the protection of the hydroxyl group of L-serine using tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction yields O-tert-Butyl-L-serine. The same protection strategy is applied to another molecule of L-serine to obtain O-tert-Butyl-L-serine tert-butyl ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
O-tert-Butyl-L-seryl-O-tert-butyl-L-serine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can remove the protective tert-butyl groups.
Substitution: The tert-butyl groups can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can yield deprotected serine derivatives .
Wissenschaftliche Forschungsanwendungen
O-tert-Butyl-L-seryl-O-tert-butyl-L-serine has several applications in scientific research:
Chemistry: Used in peptide synthesis to protect hydroxyl groups and prevent side reactions.
Biology: Employed in the study of protein structure and function.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialized peptides and proteins for various industrial applications
Wirkmechanismus
The mechanism of action of O-tert-Butyl-L-seryl-O-tert-butyl-L-serine involves the protection of hydroxyl groups, which prevents unwanted side reactions during peptide synthesis. The tert-butyl groups act as protective groups, ensuring that the serine residues remain intact during the synthesis process. This protection is crucial for the successful synthesis of complex peptides and proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
O-tert-Butyl-L-serine: A similar compound with a single serine residue protected by a tert-butyl group.
O-tert-Butyl-L-threonine: Another amino acid derivative with a tert-butyl-protected hydroxyl group.
Fmoc-Ser(tBu)-OH: A serine derivative with both Fmoc and tert-butyl protective groups
Uniqueness
O-tert-Butyl-L-seryl-O-tert-butyl-L-serine is unique due to its dual serine residues, both protected by tert-butyl groups. This dual protection makes it particularly useful in the synthesis of complex peptides and proteins, where multiple hydroxyl groups need to be protected simultaneously .
Eigenschaften
CAS-Nummer |
195302-25-1 |
|---|---|
Molekularformel |
C14H28N2O5 |
Molekulargewicht |
304.38 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-amino-3-[(2-methylpropan-2-yl)oxy]propanoyl]amino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid |
InChI |
InChI=1S/C14H28N2O5/c1-13(2,3)20-7-9(15)11(17)16-10(12(18)19)8-21-14(4,5)6/h9-10H,7-8,15H2,1-6H3,(H,16,17)(H,18,19)/t9-,10-/m0/s1 |
InChI-Schlüssel |
LXURTZNYGAAUHD-UWVGGRQHSA-N |
Isomerische SMILES |
CC(C)(C)OC[C@@H](C(=O)N[C@@H](COC(C)(C)C)C(=O)O)N |
Kanonische SMILES |
CC(C)(C)OCC(C(=O)NC(COC(C)(C)C)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{[(2R)-1-Ethoxy-1-oxopropan-2-yl]oxy}phenyl benzoate](/img/structure/B12565853.png)
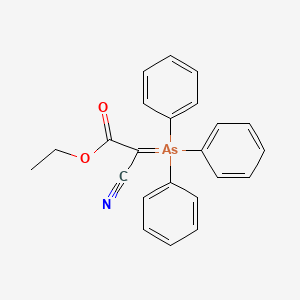

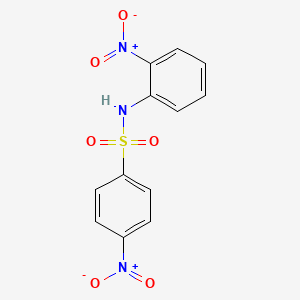
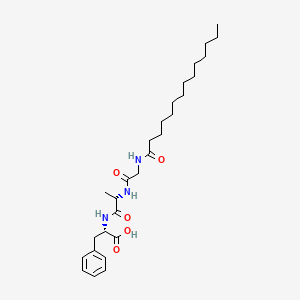


![(Bicyclo[2.2.1]hept-1-en-2-yl)(triethoxy)silane](/img/structure/B12565895.png)
